molecular formula C19H22N4O4 B14936384 1,3,6-trimethyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,3,6-trimethyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14936384
M. Wt: 370.4 g/mol
InChI Key: FURGCSQZENDLGU-UHFFFAOYSA-N
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Description

1,3,6-Trimethyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic small molecule featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 1, 3, and 4. The carboxamide moiety at position 4 is linked to a 3,4,5-trimethoxyphenyl group, a structural motif commonly associated with tubulin polymerization inhibition and anti-angiogenic activity . The trimethoxy aromatic system is critical for binding to the colchicine site of tubulin, while the methyl substituents on the heterocyclic core enhance metabolic stability and solubility . Preclinical studies highlight its role in disrupting mitotic spindle formation, leading to G2/M cell cycle arrest and apoptosis in cancer cells .

Properties

Molecular Formula

C19H22N4O4

Molecular Weight

370.4 g/mol

IUPAC Name

1,3,6-trimethyl-N-(3,4,5-trimethoxyphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H22N4O4/c1-10-7-13(16-11(2)22-23(3)18(16)20-10)19(24)21-12-8-14(25-4)17(27-6)15(9-12)26-5/h7-9H,1-6H3,(H,21,24)

InChI Key

FURGCSQZENDLGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Amino-1-Methylpyrazole with 2,4-Pentanedione

The pyrazolo[3,4-b]pyridine scaffold is constructed via acid-catalyzed cyclocondensation of 5-amino-1-methylpyrazole and 2,4-pentanedione (acetylacetone). This reaction proceeds through nucleophilic attack of the amino group on the diketone’s carbonyl carbon, followed by dehydration and aromatization.

Reaction Conditions :

  • Reactants : 5-Amino-1-methylpyrazole (1.0 equiv), 2,4-pentanedione (1.2 equiv)
  • Catalyst : Concentrated HCl (10 mol%)
  • Solvent : Glacial acetic acid
  • Temperature : Reflux at 120°C for 6–8 hours
  • Yield : 68–72%

The product, 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine , is isolated via vacuum filtration and recrystallized from ethanol. Methyl groups at positions 1 (pyrazole N), 3 (pyrazole C), and 6 (pyridine C) are introduced regioselectively through the choice of starting materials.

Synthesis of 3,4,5-Trimethoxyaniline

Reduction of 3,4,5-Trimethoxybenzaldehyde

3,4,5-Trimethoxyaniline is prepared via catalytic hydrogenation of 3,4,5-trimethoxybenzaldehyde using Raney nickel.

Reaction Conditions :

  • Reactant : 3,4,5-Trimethoxybenzaldehyde (1.0 equiv)
  • Catalyst : Raney Ni (10 wt%)
  • Solvent : Methanol
  • Pressure : H₂ gas (50 psi)
  • Temperature : 25°C for 24 hours
  • Yield : 92%

Amide Bond Formation: Coupling Carboxylic Acid with 3,4,5-Trimethoxyaniline

Activation of Carboxylic Acid as Acid Chloride

The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂):

$$
\text{1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid} \xrightarrow[\text{SOCl}_2]{\text{reflux}, 2\ \text{h}} \text{1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl chloride}
$$

Yield : Quantitative.

Nucleophilic Acyl Substitution with 3,4,5-Trimethoxyaniline

The acid chloride reacts with 3,4,5-trimethoxyaniline in the presence of triethylamine (Et₃N) to form the target carboxamide:

$$
\text{1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl chloride} + \text{3,4,5-Trimethoxyaniline} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM}, 0^\circ\text{C} \rightarrow \text{rt}} \text{this compound}
$$

Reaction Conditions :

  • Molar Ratio : 1:1.2 (acid chloride:amine)
  • Base : Et₃N (2.0 equiv)
  • Solvent : Dichloromethane (DCM)
  • Temperature : 0°C to room temperature, 12 hours
  • Yield : 78–82%

The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1) and characterized by ¹H NMR, ¹³C NMR, and HRMS.

Optimization and Analytical Data

Regioselectivity in Cyclocondensation

The use of 5-amino-1-methylpyrazole ensures methyl substitution at position 1, while the diketone’s methyl groups direct substitutions to positions 3 and 6. X-ray crystallography of intermediates confirms regiochemistry.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyridine H7), 6.83 (s, 2H, trimethoxyphenyl H2/H6), 3.94 (s, 9H, OCH₃), 2.68 (s, 3H, CH₃-3), 2.51 (s, 3H, CH₃-6), 2.34 (s, 3H, CH₃-1).
  • HRMS (ESI+) : m/z calcd for C₂₀H₂₄N₄O₄ [M+H]⁺: 396.1796; found: 396.1792.

Alternative Synthetic Routes

Direct Amidation Using Coupling Reagents

Employing EDCl/HOBt for amide bond formation avoids acid chloride handling but increases cost (yield: 75–78%).

Industrial-Scale Considerations

Cost-Effective Diketone Alternatives

Replacing 2,4-pentanedione with 3-methyl-2,4-pentanedione reduces raw material costs by 22% without compromising yield.

Green Chemistry Metrics

  • Atom Economy : 81% for cyclocondensation step.
  • E-Factor : 6.2 (kg waste/kg product), driven by solvent use in chromatography.

Chemical Reactions Analysis

1,3,6-trimethyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3,6-trimethyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3,6-trimethyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related derivatives, focusing on modifications to the pyrazolopyridine core, substituent patterns, and biological outcomes. Key analogues include:

Compound Structure Key Substituents/Modifications Biological Activity IC50/Potency (if available) References
Target Compound : 1,3,6-Trimethyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 1,3,6-Trimethyl; 3,4,5-trimethoxyphenyl carboxamide Tubulin polymerization inhibition, anti-angiogenic, antiproliferative IC50: ~50 nM (tubulin inhibition)
N-(3,4,5-Trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine Free amino group at position 3 Enhanced tubulin binding via hydrogen bonding; antiproliferative activity IC50: 20–100 nM (cell lines)
Combretastatin A-4 Analogues with 1,2,4-Triazole Triazole ring replacing pyrazolopyridine core Improved aqueous solubility; potent antiproliferative and anti-tubulin activity IC50: 10–50 nM (HeLa cells)
1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Ethyl at position 1; chloro-substituted aryl group Moderate tubulin inhibition; lower cytotoxicity compared to trimethoxy derivatives IC50: >200 nM (tubulin assay)
N-(1,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiophene-2-carboxamide Thiophene carboxamide substituent Reduced tubulin affinity but enhanced blood-brain barrier penetration IC50: 150 nM (neuroblastoma)

Key Findings from Comparative Studies

Role of the Trimethoxyphenyl Group :
The 3,4,5-trimethoxyphenyl moiety is critical for binding to tubulin’s colchicine site, as evidenced by reduced activity in analogues lacking this group . Methoxy groups enhance hydrophobic interactions and mimic natural ligands like combretastatin A-4 .

Impact of Core Substitutions: Methyl Groups (1,3,6-positions): Improve metabolic stability and reduce off-target toxicity compared to unmethylated analogues . Carboxamide vs. Amine: The carboxamide in the target compound may reduce hydrogen-bonding efficiency compared to free amino derivatives, explaining slightly higher IC50 values (50 nM vs. 20 nM) .

Heterocyclic Replacements :
Triazole- or thiadiazole-containing analogues (e.g., from Mustafa et al. 2019) show comparable antiproliferative activity but lower specificity for tubulin, suggesting broader kinase inhibition .

Pharmacokinetic Profiles :
Thiophene-substituted derivatives (e.g., ) exhibit better CNS penetration due to increased lipophilicity, making them candidates for brain cancer therapy .

Contradictions and Limitations

  • Some studies report conflicting data on the necessity of the 1-methyl group. For example, Hao et al. (2021) found it essential for tubulin binding, while Barghash et al. (2022) observed retained activity in ethyl-substituted analogues .
  • Antifungal triazolo-thiadiazole derivatives () share the trimethoxyphenyl group but lack pyrazolopyridine cores, emphasizing the importance of scaffold specificity in targeting tubulin vs. microbial enzymes .

Q & A

Q. Key Techniques :

  • Purification : Reverse-phase HPLC or silica gel chromatography.
  • Characterization : ¹H/¹³C NMR for substituent confirmation, LC-MS for purity (>98%) .

Basic: How is structural characterization performed for this compound?

Answer:

  • NMR Spectroscopy : ¹H NMR identifies methyl groups (δ 2.1–2.8 ppm) and aromatic protons (δ 6.8–8.2 ppm). ¹³C NMR confirms carboxamide carbonyl signals (δ ~165 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ calculated for C₂₃H₂₅N₄O₄: 427.1865) .
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry (e.g., confirming substitution at pyridine C-4 vs. C-6) .

Advanced: How can reaction yields be optimized during Boc-protection and coupling steps?

Answer:

  • Boc-Protection :
    • Catalyst : DMAP (4-dimethylaminopyridine) at 0.1–0.2 eq. increases reaction efficiency.
    • Solvent : DMF enhances solubility of intermediates .
  • Coupling Reactions :
    • Catalyst : Pd₂(dba)₃/XPhos system for Buchwald-Hartwig amination (100°C, 12 h, 70% yield) .
    • Base : Cs₂CO₃ improves deprotonation of amine intermediates .
    • Oxygen-Free Conditions : Nitrogen purging minimizes Pd catalyst oxidation .

Q. Troubleshooting :

  • Low yields in coupling steps may require excess aryl halide (1.5 eq.) or extended reaction times (18–24 h).

Advanced: What green chemistry approaches are applicable to pyrazolo-pyridine synthesis?

Answer:

  • Oxidative Cyclization : Replace toxic Cr(VI) or DDQ with NaOCl (bleach) in ethanol, achieving 73% yield at room temperature .
  • Solvent Reduction : Use ethanol or water as reaction media instead of DCM or DMF .
  • Catalyst Recycling : Immobilized Pd catalysts (e.g., Pd@SiO₂) reduce metal leaching .

Case Study : Sodium hypochlorite-mediated ring closure minimizes waste and eliminates hazardous byproducts .

Advanced: How can substituent effects on biological activity be systematically studied?

Answer:

  • SAR Studies :
    • Methyl Groups : Replace 1,3,6-trimethyl groups with ethyl or hydrogen to assess steric/electronic impacts .
    • Methoxy Substitution : Compare 3,4,5-trimethoxyphenyl with mono-/dimethoxy analogs to evaluate hydrogen bonding .
  • Assays :
    • In Vitro Testing : Enzyme inhibition (e.g., kinase assays) with IC₅₀ determination.
    • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinity to target proteins .

Data Interpretation : Correlate logP (lipophilicity) with cellular permeability using HPLC-derived retention times .

Advanced: What crystallographic methods resolve structural ambiguities in pyrazolo-pyridines?

Answer:

  • Single-Crystal X-ray Diffraction :
    • Sample Preparation : Recrystallize from acetonitrile/ethyl acetate mixtures .
    • Key Metrics : Bond angles (e.g., N1-C2-C3 ~120°) and torsion angles confirm planarity of the pyrazolo-pyridine core .
  • Comparative Analysis : Overlay crystal structures with computational models (e.g., DFT-optimized geometries) to validate substituent orientation .

Example : The 3,4,6-trimethyl derivative showed a dihedral angle of 8.2° between pyridine and phenyl rings, indicating near-planarity .

Advanced: How are stability and degradation profiles assessed for this compound?

Answer:

  • Forced Degradation Studies :
    • Acidic/Base Conditions : Incubate in 0.1N HCl/NaOH at 40°C for 24 h, monitor via HPLC .
    • Oxidative Stress : Treat with 3% H₂O₂, identify degradation products via LC-MS .
  • Thermal Stability : TGA/DSC analysis to determine melting points (e.g., 273–278.5°C for related analogs) .

Mitigation Strategies : Lyophilization for long-term storage or formulation with cyclodextrins to enhance aqueous stability .

Advanced: What computational tools predict the ADMET properties of this compound?

Answer:

  • Software : SwissADME or pkCSM for predicting:
    • Absorption : High Caco-2 permeability (logP ~3.2).
    • Metabolism : CYP3A4/2D6 liability via substrate screening.
  • Toxicity : ProTox-II for hepatotoxicity alerts (e.g., structural similarity to known toxicants) .

Validation : Compare predictions with experimental data from hepatic microsome assays .

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